molecular formula C8H15NO2 B8336284 2-Carboxy-4-methylcyclohexan-1-yl-amine

2-Carboxy-4-methylcyclohexan-1-yl-amine

Cat. No. B8336284
M. Wt: 157.21 g/mol
InChI Key: YWSXHKJHGFFXKO-UHFFFAOYSA-N
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Patent
US05428073

Procedure details

50 g (0.33 mol) of 2-amino-5-methyl-benzoic acid, dissolved in 100 ml of tetrahydrofuran, are hydrogenated for 14 hours at 200° C. and 200 bar hydrogen in the presence of 5 g of ruthenium/charcoal. After cooling and evaporation, 30 g o f 2-carboxy-4-methyl-cyclohexan-1-yl -amine are obtained as a pale oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[H][H]>O1CCCC1.[Ru].C>[C:4]([CH:3]1[CH2:7][CH:8]([CH3:11])[CH2:9][CH2:10][CH:2]1[NH2:1])([OH:6])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Ru].C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
evaporation, 30 g o f 2-carboxy-4-methyl-cyclohexan-1-yl -amine
CUSTOM
Type
CUSTOM
Details
are obtained as a pale oil

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
C(=O)(O)C1C(CCC(C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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